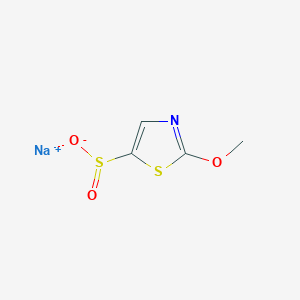
Sodium 2-methoxy-1,3-thiazole-5-sulfinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 2-methoxy-1,3-thiazole-5-sulfinate is a chemical compound with the molecular formula C₄H₄NNaO₃S₂ It is known for its unique structural features, which include a thiazole ring substituted with a methoxy group and a sulfinate group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-methoxy-1,3-thiazole-5-sulfinate typically involves the reaction of 2-methoxy-1,3-thiazole with a suitable sulfinate source under controlled conditions. The reaction is often carried out in an aqueous medium with the presence of a base to facilitate the formation of the sodium salt.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes steps such as purification through crystallization or recrystallization and quality control measures to meet industry standards.
化学反应分析
Types of Reactions: Sodium 2-methoxy-1,3-thiazole-5-sulfinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonate derivatives.
Reduction: Reduction reactions can lead to the formation of thiazole derivatives with different oxidation states.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions include sulfonate derivatives, reduced thiazole compounds, and substituted thiazole derivatives, depending on the reaction conditions and reagents used.
科学研究应用
Sodium 2-methoxy-1,3-thiazole-5-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating certain diseases.
Industry: It is utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Sodium 2-methoxy-1,3-thiazole-5-sulfinate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
2-Methoxy-1,3-thiazole: A related compound with similar structural features but lacking the sulfinate group.
Sodium 2-methoxy-1,3-thiazole-5-sulfonate: An oxidized form of the compound with a sulfonate group instead of a sulfinate group.
Uniqueness: Sodium 2-methoxy-1,3-thiazole-5-sulfinate is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and potential applications. Its sulfinate group makes it a versatile intermediate in various chemical reactions, distinguishing it from other thiazole derivatives.
属性
分子式 |
C4H4NNaO3S2 |
|---|---|
分子量 |
201.2 g/mol |
IUPAC 名称 |
sodium;2-methoxy-1,3-thiazole-5-sulfinate |
InChI |
InChI=1S/C4H5NO3S2.Na/c1-8-4-5-2-3(9-4)10(6)7;/h2H,1H3,(H,6,7);/q;+1/p-1 |
InChI 键 |
YBRJTKJRKGDUFQ-UHFFFAOYSA-M |
规范 SMILES |
COC1=NC=C(S1)S(=O)[O-].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 2-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13163472.png)

![Methyl 5-ethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13163479.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-oxo-4-phenylbutanoic acid](/img/structure/B13163488.png)





![4-[1-(Aminomethyl)cyclopropyl]-4-hydroxycyclohexan-1-one](/img/structure/B13163535.png)
![2-{[(Pyridin-3-yl)methyl]amino}propanoic acid](/img/structure/B13163540.png)

